

# Ethyl 2-fluoro-6-iodobenzoate molecular weight and formula

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## Compound of Interest

Compound Name: Ethyl 2-fluoro-6-iodobenzoate

Cat. No.: B1286850

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## In-Depth Technical Guide: Ethyl 2-fluoro-6-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **Ethyl 2-fluoro-6-iodobenzoate**, a halogenated aromatic compound of interest in medicinal chemistry and drug discovery.

## Core Molecular Data

**Ethyl 2-fluoro-6-iodobenzoate** is a substituted benzoate ester. The presence of both fluorine and iodine atoms on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

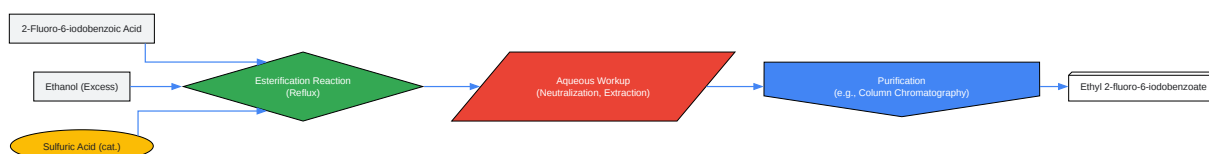
Property	Value
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	294.06 g/mol <a href="#">[1]</a>
CAS Number	925215-01-6 <a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-fluoro-6-iodobenzoate** can be achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. While a specific protocol for the ethyl ester was not found in the immediate search, a general and widely used method for esterification of similar benzoic acids involves reaction with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

A plausible synthetic workflow is outlined below. This protocol is adapted from standard esterification procedures for analogous compounds.

## Workflow for the Synthesis of Ethyl 2-fluoro-6-iodobenzoate



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Caption: A generalized workflow for the synthesis of **Ethyl 2-fluoro-6-iodobenzoate** via Fischer esterification.

## Potential Applications in Drug Development and Signaling Pathways

Halogenated benzoic acids and their esters are recognized as important intermediates in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3] **Ethyl 2-fluoro-6-**

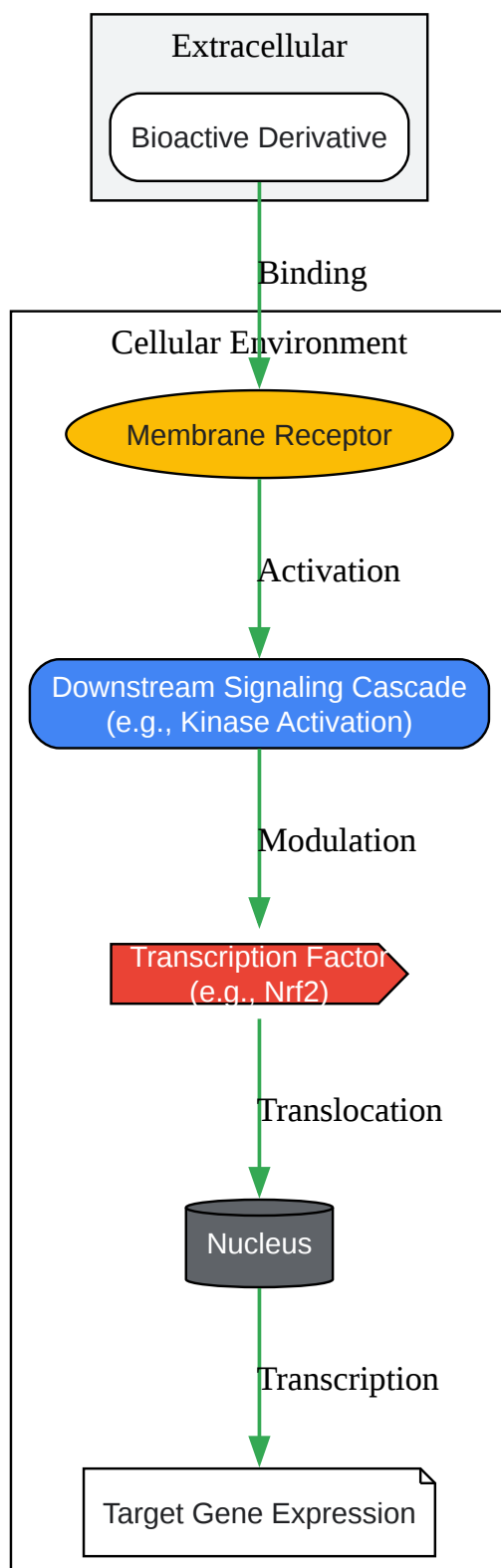
**iodobenzoate**, as a building block, could be utilized in the synthesis of novel therapeutic agents.

While specific signaling pathways directly modulated by **Ethyl 2-fluoro-6-iodobenzoate** are not yet extensively documented, the broader class of benzoates and fluorinated compounds have been studied in various biological contexts. For instance, sodium benzoate has been shown to influence the SKN-1/Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress and lifespan regulation.[4] Furthermore, fluorinated compounds have been demonstrated to modulate both systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways in plants, indicating their potential to interact with key signaling cascades.[5]

The potential for fluorinated benzothiazoles, which share structural motifs with the title compound, to induce CYP1A1 expression suggests a possible interaction with xenobiotic metabolism pathways.[6]

## Hypothesized Signaling Interaction

The following diagram illustrates a hypothetical relationship where a molecule derived from **Ethyl 2-fluoro-6-iodobenzoate** could interact with a cellular signaling pathway, based on the activities of related compounds.



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Caption: A conceptual diagram illustrating the potential interaction of a bioactive molecule with a cellular signaling pathway.

In conclusion, **Ethyl 2-fluoro-6-iodobenzoate** represents a chemical entity with significant potential for the development of novel small molecules for therapeutic applications. Its synthesis is accessible through established chemical methods, and its structural features suggest a likelihood of interesting biological activity that warrants further investigation.

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## References

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